Product packaging for 2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine(Cat. No.:CAS No. 141586-36-9)

2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine

Cat. No.: B582951
CAS No.: 141586-36-9
M. Wt: 136.154
InChI Key: OCRNXJSZGUWOIU-UHFFFAOYSA-N
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Description

2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine is a synthetic polyazacyclic compound belonging to a class of six-membered heterocycles known for their significant value in medicinal and materials chemistry. These nitrogen-containing frameworks are indispensable in life sciences, forming the core of natural products like chlorophyll and hemoglobin, and are crucial for the function of DNA and RNA nitrogenous bases . As such, they are privileged scaffolds in drug discovery and development. Polyazo heterocycles are known to mimic various endogenous metabolites, making them key precursors for modern pharmaceuticals, agrochemicals, and functional materials . While specific biological data for this compound is limited, related 1,2,5-oxadiazine derivatives have been synthesized and investigated in research contexts . Compounds within this structural family are frequently explored for their diverse biological activities, which can include acting as enzyme inhibitors . The 1,2,5-oxadiazine ring system can be constructed via oxidative cyclization reactions, as demonstrated in the synthesis of a related tetrahydropyrido-oxadiazine structure from a piperidine precursor . Researchers value this compound and its analogs as versatile building blocks for constructing more complex molecular architectures, for use in biorthogonal reactions, and as core structures in the development of new high-energy materials and functional molecules . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B582951 2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine CAS No. 141586-36-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

141586-36-9

Molecular Formula

C7H8N2O

Molecular Weight

136.154

IUPAC Name

2,6-dihydropyrido[1,2-e][1,2,5]oxadiazine

InChI

InChI=1S/C7H8N2O/c1-2-5-9-6-4-8-10-7(9)3-1/h1-4,6,8H,5H2

InChI Key

OCRNXJSZGUWOIU-UHFFFAOYSA-N

SMILES

C1C=CC=C2N1C=CNO2

Synonyms

2H,6H-Pyrido[1,2-e]-1,2,5-oxadiazine(9CI)

Origin of Product

United States

Synthetic Pathways and Methodologies for 2h,6h Pyrido 1,2 E 1 2 3 Oxadiazine

Retrosynthetic Analysis of the Pyrido-Oxadiazine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. arxiv.org For a fused heterocyclic system like a pyrido-oxadiazine, the primary disconnections would target the bonds forming the oxadiazine ring.

A logical retrosynthetic approach for a generic 2H,6H-Pyrido[1,2-e] fused system would involve two main bond cleavages in the six-membered oxadiazine ring:

C-N Bond Disconnection: Cleavage of the C-N bond would lead to a substituted pyridine (B92270) precursor with a side chain containing the N-O-C functionality, or precursors that can form this unit.

N-O or C-O Bond Disconnection: Alternatively, breaking the N-O or C-O bond suggests a pyridine derivative with a nitrogen-containing sidechain that can undergo cyclization with a carbonyl source or a related electrophile.

This conceptual breakdown suggests that key starting materials would likely be functionalized pyridines, such as 2-aminomethylpyridine or pyridine-2-ol derivatives, which can be reacted with reagents capable of forming the oxadiazine ring. researchgate.net

Classical Approaches to Pyrido-Oxadiazine Synthesis

Classical synthetic methods typically involve condensation and cyclization reactions that have been established for decades. While direct examples for the [1,2,5] isomer are not documented, the synthesis of other isomers provides insight into potential pathways.

The formation of related pyrido-oxadiazine systems often involves the cyclization of a linear precursor that already contains the complete atomic skeleton. For instance, the synthesis of pyrido[3,2-e][1,3,4]oxadiazine derivatives has been achieved by reacting a 3,5,6-trichloropyridin-2-yl ester with hydrazine (B178648) hydrate. researchgate.net The resulting hydrazonoate intermediate then undergoes intramolecular cyclization upon heating in a solvent like dimethylacetamide (DMAC) with a base such as potassium carbonate to yield the fused ring system. researchgate.net

This strategy highlights a general principle: the formation of a pyridine-based intermediate followed by a ring-closing reaction to form the second heterocyclic ring.

This approach involves forming the oxadiazine ring from a suitable pyridine precursor. A common method for synthesizing monocyclic 1,2,4-oxadiazin-5(6H)-ones involves the condensation of amidoximes with α-halocarboxylic esters. mdpi.com This reaction is typically performed in a polar aprotic solvent like DMSO with a strong base, such as sodium tert-butoxide (t-BuONa). mdpi.com

Adapting this to the 2H,6H-Pyrido[1,2-e] system would theoretically involve a starting material like a pyridine-2-carboxamidoxime, which could then be reacted with a suitable two-carbon electrophile to facilitate ring closure. The optimization of such a reaction would depend heavily on the stability of the pyridine-based amidoxime (B1450833) and the reactivity of the electrophile. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building complex heterocyclic libraries. researchgate.netnih.gov The Groebke–Blackburn–Bienaymé reaction, for example, is a well-known MCR for synthesizing imidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. mdpi.com

While no specific MCR has been reported for 2H,6H-Pyrido[1,2-e] researchgate.netresearchgate.netoxadiazine , analogous MCRs for related structures exist. For example, pyrido[2,1-b] researchgate.nethacettepe.edu.trthiadiazines have been synthesized via a multi-component reaction of aromatic aldehydes, cyanothioacetamide, Meldrum's acid, and N-methylmorpholine, followed by a subsequent Mannich-type reaction. researchgate.net This demonstrates the potential for developing a one-pot synthesis for the target scaffold, likely involving a functionalized pyridine, a nitrogen source, and a carbonyl compound.

Modern Synthetic Techniques for Pyrido-Oxadiazine Scaffolds

Modern synthetic organic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental sustainability.

Metal-catalyzed reactions are powerful tools for constructing heterocyclic rings. Copper and rhodium catalysts, in particular, have been used in annulation reactions to form fused N-heterocycles.

Copper-Catalyzed Synthesis: Copper catalysts are versatile and have been used for the synthesis of various fused heterocycles. For instance, a copper(I)-catalyzed method has been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. mdpi.com A plausible adaptation for a pyrido-oxadiazine system might involve a copper-catalyzed domino reaction or cascade annulation of a functionalized pyridine with a suitable reaction partner. mdpi.com

Acid-Catalyzed Synthesis: Trifluoroacetic acid (TFA) has been used as a catalyst in high-pressure reactions to synthesize pyrido[1,2-b][1,2,4]triazine derivatives. nih.gov This method involves the condensation of 1-amino-2-imino-4-arylpyridine-3-carbonitrile derivatives with α-keto acids in a Q-tube reactor, which allows for safe high-pressure conditions. nih.gov Such conditions could potentially be explored for the synthesis of the target oxadiazine ring system from appropriate precursors.

The table below summarizes representative conditions for the synthesis of related heterocyclic systems, which could serve as a starting point for developing a synthesis for the title compound.

Reaction TypeCatalyst/ReagentSolventTemperatureProduct TypeYield (%)
Intramolecular Cyclization K₂CO₃DMAC140-145 °CPyrido[3,2-e] hacettepe.edu.trnih.govoxadiazine74
Condensation/Ring Closure t-BuONaDMSORoom Temp1,2,4-Oxadiazin-5(6H)-one45-55
MCR (GBBR-type) NH₄Cl / MW-60 °CImidazo[1,2-a]pyridine82-91
Acid-Catalyzed Annulation TFA / Q-Tube-High PressurePyrido[1,2-b] researchgate.netnih.govtriazineup to 92

This table is generated based on data for analogous but structurally different compounds due to the lack of specific data for 2H,6H-Pyrido[1,2-e] researchgate.netresearchgate.netoxadiazine. researchgate.netnih.govmdpi.commdpi.com

Flow Chemistry Applications in Pyrido[1,2-e]researchgate.netorganic-chemistry.orgresearchgate.netoxadiazine Production

Specific applications of flow chemistry for the production of 2H,6H-Pyrido[1,2-e] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazine have not been reported. However, flow chemistry is an increasingly important technology for the synthesis of heterocyclic compounds in general. sci-hub.seexlibrisgroup.com This methodology offers advantages such as improved reaction control, enhanced safety for handling hazardous reagents, and facile scalability. sci-hub.se For other fused N-heterocycles, flow chemistry has been successfully employed to achieve efficient and high-yielding syntheses. organic-chemistry.org It is plausible that flow chemistry could be adapted for the synthesis of the target compound, should a viable synthetic route be developed.

Stereoselective Synthesis of Chiral 2H,6H-Pyrido[1,2-e]researchgate.netorganic-chemistry.orgresearchgate.netoxadiazine Derivatives

There is no available literature on the stereoselective synthesis of chiral 2H,6H-Pyrido[1,2-e] researchgate.netorganic-chemistry.orgresearchgate.netoxadiazine derivatives. The development of stereoselective synthetic methods is a critical area of research for producing enantiomerically pure compounds, which is often crucial for their biological activity. For related structures like pyrido- and pyrrolo[1,2-c] researchgate.netnih.govoxazin-1-ones, efficient asymmetric approaches have been developed. nih.gov These methods often utilize chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

Comparative Analysis of Synthetic Efficiencies and Yields for 2H,6H-Pyrido[1,2-e]researchgate.netorganic-chemistry.orgresearchgate.netoxadiazine Production

Reactivity and Chemical Transformations of 2h,6h Pyrido 1,2 E 1 2 3 Oxadiazine

Electrophilic Aromatic Substitution Reactions on the Pyrido Moiety

There is no specific information in the reviewed literature concerning electrophilic aromatic substitution reactions carried out on the pyridine (B92270) ring of 2H,6H-Pyrido[1,2-e] nih.govwikipedia.orgoxadiazine. In principle, the pyridine ring is an electron-deficient aromatic system, which generally undergoes electrophilic substitution under forcing conditions and typically at the 3- and 5-positions. The rate and regioselectivity of such reactions on the title compound would be influenced by the electronic effects of the fused oxadiazine ring. However, without experimental data, any discussion on specific reactions like nitration, halogenation, or Friedel-Crafts reactions remains speculative.

Nucleophilic Additions and Substitutions Involving the Oxadiazine Ring

Detailed research findings on nucleophilic additions and substitutions on the oxadiazine ring of 2H,6H-Pyrido[1,2-e] nih.govwikipedia.orgoxadiazine are not present in the current body of scientific literature. The oxadiazine ring contains several heteroatoms and electrophilic centers that could theoretically be susceptible to nucleophilic attack. The outcomes of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Ring-Opening and Ring-Contraction Reactions of 2H,6H-Pyrido[1,2-e]nih.govbenchchem.comwikipedia.orgoxadiazine

No studies detailing the ring-opening or ring-contraction reactions of 2H,6H-Pyrido[1,2-e] nih.govwikipedia.orgoxadiazine have been found. Such transformations are plausible for heterocyclic systems under various conditions, including acidic, basic, or thermal treatment, but have not been documented for this specific compound.

Oxidation and Reduction Chemistry of the 2H,6H-Pyrido[1,2-e]nih.govbenchchem.comwikipedia.orgoxadiazine System

The oxidation and reduction chemistry of 2H,6H-Pyrido[1,2-e] nih.govwikipedia.orgoxadiazine has not been experimentally investigated. The presence of nitrogen and oxygen heteroatoms, as well as the fused aromatic system, suggests potential sites for both oxidation and reduction. For instance, the nitrogen atoms could be oxidized, or the pyridine ring could be reduced. However, specific reagents and reaction outcomes are not reported.

Functionalization Strategies for 2H,6H-Pyrido[1,2-e]nih.govbenchchem.comwikipedia.orgoxadiazine Derivatives

There is a lack of published functionalization strategies for creating derivatives of 2H,6H-Pyrido[1,2-e] nih.govwikipedia.orgoxadiazine. The development of such strategies would be a crucial step in exploring the potential applications of this heterocyclic scaffold.

Metal-Catalyzed Cross-Coupling Reactions of 2H,6H-Pyrido[1,2-e]nih.govbenchchem.comwikipedia.orgoxadiazine Derivatives

No information is available on the use of metal-catalyzed cross-coupling reactions for the synthesis or modification of 2H,6H-Pyrido[1,2-e] nih.govwikipedia.orgoxadiazine derivatives. While reactions such as Suzuki, Heck, or Sonogashira couplings are powerful tools in heterocyclic chemistry, their application to this system has not been described.

Structural Elucidation and Conformational Analysis of 2h,6h Pyrido 1,2 E 1 2 3 Oxadiazine

Advanced Spectroscopic Characterization of 2H,6H-Pyrido[1,2-e]rsc.orguomosul.edu.iqresearchgate.netoxadiazine

Spectroscopic methods are indispensable for probing the molecular framework, confirming connectivity, and analyzing the electronic environment of the 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine nucleus.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through one- and two-dimensional experiments, it is possible to map the complete proton and carbon framework and investigate dynamic processes.

For 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons on the pyridine (B92270) ring would likely appear in the aromatic region, with their chemical shifts influenced by the fused oxadiazine ring. The methylene (B1212753) protons at the C2 and C6 positions would appear in the aliphatic region, with their chemical shifts and multiplicities providing information about their environment and coupling to adjacent protons. For instance, in related pyridazin-3(2H)-one derivatives, a complete assignment of ¹H and ¹³C NMR spectra is achieved using methods like NOE, COSY, HSQC, and HMBC experiments to establish correlations and analyze the influence of substituents. nih.gov

The ¹³C NMR spectrum provides a signal for each unique carbon atom, offering direct insight into the carbon skeleton. chemrevise.org The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the oxadiazine ring. In diazine systems like pyridazine (B1198779) and pyrimidine (B1678525), carbon chemical shifts are highly characteristic, with carbons adjacent to nitrogen atoms being significantly deshielded. ipb.pt Dynamic NMR studies could potentially reveal conformational exchange processes, such as ring-flipping in the oxadiazine moiety, by analyzing changes in the NMR spectra at different temperatures.

Table 1: Predicted ¹H and ¹³C NMR Data for 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine Note: This table is predictive, based on general principles and data from analogous structures.

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2Aliphatic region (e.g., 3.0-4.5)Aliphatic region (e.g., 50-70)
C3Aromatic/Olefinic region (e.g., 6.0-7.5)Aromatic/Olefinic region (e.g., 110-130)
C4Aromatic/Olefinic region (e.g., 6.5-8.0)Aromatic/Olefinic region (e.g., 120-140)
C4a-Aromatic/Olefinic region (e.g., 140-160)
C6Aliphatic region (e.g., 4.0-5.5)Aliphatic region (e.g., 60-80)
C7Aromatic/Olefinic region (e.g., 6.5-8.0)Aromatic/Olefinic region (e.g., 115-135)
C8Aromatic/Olefinic region (e.g., 6.0-7.5)Aromatic/Olefinic region (e.g., 105-125)
C8a-Aromatic/Olefinic region (e.g., 145-165)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. mdpi.com For 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine (C₇H₈N₂O), HRMS would confirm this composition with high accuracy.

The fragmentation pattern observed in the mass spectrum under techniques like Electron Impact (EI) or Electrospray Ionization (ESI-MS/MS) provides structural information. nih.gov The fragmentation of the pyrido-oxadiazine ring would be expected to proceed through characteristic pathways. For related heterocyclic systems like 1,2,4-oxadiazoles, fragmentation often involves a retro-cycloaddition (RCA) type cleavage of the heterocyclic ring. researchgate.netnih.gov Similarly, studies on pyrimidine derivatives show that fragmentation is initiated by the loss of simple functional groups followed by the decomposition of the heterocyclic rings. sapub.org For the title compound, one might expect initial cleavage of the N-O bond or loss of small molecules like H₂O or CH₂O, followed by the breakdown of the pyridine or oxadiazine rings.

Table 2: Predicted Mass Spectrometry Data for 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine Note: This table is predictive and based on the molecular formula C₇H₈N₂O.

Ionm/z (Predicted)Description
[M+H]⁺137.0658Protonated molecular ion (for ESI)
[M]⁺˙136.0631Molecular ion (for EI)
Fragments<136Result from cleavage of N-O, C-O, C-N bonds and ring fragmentation

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine, these spectra would exhibit characteristic absorption bands corresponding to the various bonds within its structure.

The IR spectrum would be expected to show strong bands for C-H stretching of the aromatic and aliphatic protons, C=C and C=N stretching vibrations from the pyridine ring, and C-N, C-O, and N-O stretching vibrations within the oxadiazine ring. For example, in various oxadiazine derivatives, characteristic bands for C=N, C=O (if present as a substituent), and N-H (if present) are observed in the regions of 1620-1681 cm⁻¹, 1740-1810 cm⁻¹, and 3008-3418 cm⁻¹, respectively. uomosul.edu.iq Derivatives of pyrido-oxadiazines also show characteristic absorptions for -NH stretching around 3205 cm⁻¹. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine Note: This table is predictive, based on typical frequency ranges for the specified bonds.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Pyridine Ring3000 - 3100
C-H Stretch (Aliphatic)CH₂ groups2850 - 3000
C=N StretchPyridine Ring1600 - 1650
C=C StretchPyridine Ring1450 - 1600
C-O-N StretchOxadiazine Ring1000 - 1300
N-O StretchOxadiazine Ring800 - 1000

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The spectrum of 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine would be expected to show absorptions corresponding to π→π* transitions associated with the aromatic pyridine system and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The fusion of the oxadiazine ring to the pyridine core would influence the energy of these transitions. In studies of pyridine-oxadiazole derivatives, the integration of the two heterocyclic rings leads to characteristic photophysical properties that are analyzed by UV-Vis spectroscopy. nih.gov

X-ray Crystallography of 2H,6H-Pyrido[1,2-e]rsc.orguomosul.edu.iqresearchgate.netoxadiazine and Its Derivatives

Although a crystal structure for the parent 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine is not available in the reviewed literature, analysis of related structures demonstrates the power of this method. For instance, the crystal structure of a pyrimido[6,1-b] rsc.orgmdpi.comoxazin-6-one derivative was unequivocally determined by X-ray analysis, revealing the conformation of the fused ring system. academie-sciences.fracademie-sciences.fr Similarly, the structures of various substituted 1,3,4-oxadiazole (B1194373) and pyridobenzodiazepine derivatives have been confirmed by X-ray crystallography, providing details on molecular packing and intermolecular interactions like hydrogen bonding. nih.govnih.govresearchgate.netnih.gov For the title compound, X-ray analysis would definitively establish the conformation of the six-membered oxadiazine ring (e.g., chair, boat, or twist-boat) and the planarity of the bicyclic system.

When a molecule is chiral, single crystal X-ray diffraction is the gold standard for determining its absolute configuration. If a chiral derivative of 2H,6H-Pyrido[1,2-e] rsc.orguomosul.edu.iqresearchgate.netoxadiazine were synthesized, for example by introducing a stereocenter at one of the carbon atoms, this technique would be essential for assigning the R or S configuration. The structure of a chiral 5,6-dihydro-4H-1,3,4-oxadiazine derivative was confirmed through single crystal X-ray studies, which established the relative stereochemistry of its substituents. researchgate.net This method is routinely used to confirm the structures of newly synthesized chiral heterocyclic compounds, providing the definitive proof of their three-dimensional arrangement. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data available for the chemical compound 2H,6H-Pyrido[1,2-e] nih.govej-chem.orgnih.govoxadiazine that would allow for the creation of the detailed article as outlined.

Searches for crystallographic, conformational, stereochemical, and tautomeric studies on this specific heterocyclic system did not yield any published papers. The scientific databases contain information on related, but structurally distinct, compounds such as other pyrido-oxazine isomers, oxadiazole derivatives, and different fused heterocyclic systems. However, in strict adherence to the request to focus solely on 2H,6H-Pyrido[1,2-e] nih.govej-chem.orgnih.govoxadiazine , this information cannot be used as it would be scientifically inaccurate to extrapolate findings from one compound to another.

Therefore, it is not possible to provide an article on the following requested topics for 2H,6H-Pyrido[1,2-e] nih.govej-chem.orgnih.govoxadiazine :

Conformational Analysis of the 2H,6H-Pyrido[1,2-e]nih.govej-chem.orgnih.govoxadiazine Ring System

Stereochemical Aspects of 2H,6H-Pyrido[1,2-e]nih.govej-chem.orgnih.govoxadiazine

Without primary research data, any attempt to generate content for these sections would result in speculation or the inclusion of irrelevant information, which would contradict the instructions provided. Should relevant scientific studies on this specific compound be published in the future, the generation of such an article would then become feasible.

Theoretical and Computational Studies of 2h,6h Pyrido 1,2 E 1 2 3 Oxadiazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and chemical reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com For a molecule like 2H,6H-Pyrido[1,2-e] acs.orgnih.govresearchgate.netoxadiazine, DFT is employed to investigate several key aspects. The process typically begins with geometry optimization, where the lowest energy arrangement of atoms is found. Functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with a suitable basis set (e.g., 6-311G(d,p) or SVP) are commonly used for this purpose. mdpi.combohrium.com

Once the optimized structure is obtained, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A larger energy gap implies higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify chemical behavior. nih.gov These include electronegativity (χ), chemical hardness (η), and global softness (S). Such descriptors are vital for comparing the reactivity of different derivatives within the same class of compounds. researchgate.netnih.gov For instance, studies on various oxadiazole and oxazine (B8389632) derivatives have successfully used these DFT-derived parameters to explain and predict their relative stability and reactivity. researchgate.netekb.eg

Table 1: Example of DFT-Calculated Electronic Properties for a Heterocyclic Compound

ParameterDescriptionTypical Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.5 to 6.5
Ionization Potential (I) Energy required to remove an electron (≈ -EHOMO)6.5 to 7.5
Electron Affinity (A) Energy released when an electron is added (≈ -ELUMO)1.0 to 2.0
Electronegativity (χ) Tendency to attract electrons3.75 to 4.75
Chemical Hardness (η) Resistance to change in electron distribution2.25 to 3.25

While DFT is highly effective, ab initio methods offer a pathway to even higher accuracy, as they are derived directly from first principles without empirical parameterization. Methods like Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

For complex electronic phenomena, such as the simulation of core-level spectra (e.g., Near-Edge X-ray Absorption Fine Structure, NEXAFS), multiconfigurational methods like the multiconfigurational self-consistent field (MCSCF) are particularly powerful. nih.gov These methods are essential for accurately describing excited states, which is crucial for understanding photochemical behavior. acs.orgnih.gov Although computationally intensive, their application to nitrogen-containing heterocycles has been shown to provide results in close agreement with experimental data, sometimes correcting the qualitative picture provided by simpler methods. acs.orgnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

The 2H,6H-Pyrido[1,2-e] acs.orgnih.govresearchgate.netoxadiazine ring system possesses a degree of conformational flexibility. Molecular Dynamics (MD) simulations are a powerful tool for exploring the potential energy surface of such molecules over time. nih.gov By simulating the motion of atoms according to classical mechanics, MD allows for comprehensive conformational sampling, identifying the most stable and populated conformers in different environments (e.g., in a vacuum or in a solvent).

Prediction of Spectroscopic Parameters of 2H,6H-Pyrido[1,2-e]acs.orgnih.govresearchgate.netoxadiazine through Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting spectroscopic data. This allows for structural confirmation and a deeper understanding of the molecule's electronic properties.

Vibrational Spectroscopy (IR, Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) spectrum, which can then be compared with experimental data to confirm the structure and assign specific vibrational modes to observed peaks. bohrium.com

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. These predictions are highly valuable for assigning signals in complex experimental spectra.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic transitions. acs.orgnih.gov It calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic structure and the nature of the orbitals involved in the transitions. bohrium.com

Table 2: Example of Computationally Predicted Spectroscopic Data

Spectroscopy TypeParameterPredicted Value
IR C=N stretch1620-1650 cm⁻¹
N-O stretch1250-1300 cm⁻¹
C-H aromatic stretch3050-3100 cm⁻¹
¹³C NMR Aromatic Carbons110-150 ppm
Aliphatic Carbons40-70 ppm
UV-Vis (in Ethanol) λmax (π → π)270-290 nm
λmax (n → π)310-330 nm

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful asset for investigating the mechanisms of chemical reactions, such as the synthesis or subsequent reaction of the 2H,6H-Pyrido[1,2-e] acs.orgnih.govresearchgate.netoxadiazine ring system. By mapping the potential energy surface, chemists can understand the feasibility of a proposed reaction pathway. numberanalytics.com

The process involves locating the transition state (TS)—the highest energy point along the reaction coordinate—for each step of the mechanism. nih.gov A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu Once the reactants, products, and transition state are optimized, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. nih.govsmu.edu The IRC path connects the transition state to the corresponding reactants and products, confirming that the identified TS is correct for the reaction step . nih.gov This analysis provides the activation energy (the energy difference between the reactants and the TS), which is crucial for predicting reaction rates and understanding why certain reaction pathways are favored over others. numberanalytics.com

Quantitative Structure-Property Relationship (QSPR) Modeling for 2H,6H-Pyrido[1,2-e]acs.orgnih.govresearchgate.netoxadiazine Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their physicochemical properties. nih.gov For a series of 2H,6H-Pyrido[1,2-e] acs.orgnih.govresearchgate.netoxadiazine derivatives, a QSPR study could be used to predict properties like solubility, boiling point, or chromatographic retention time.

The process involves several steps:

Data Set Generation: A diverse set of derivatives is selected, and their properties are measured experimentally.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated using computational software. These descriptors can be constitutional, topological, geometric, or electronic. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links a selection of the most relevant descriptors to the property of interest. nih.gov

Validation: The predictive power of the model is rigorously tested using both internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation. nih.gov

A successful QSPR model allows for the rapid virtual screening of new, unsynthesized derivatives, enabling researchers to prioritize candidates with desired properties for synthesis and testing. rsc.org

Table 3: Common Molecular Descriptors Used in QSPR Studies

Descriptor ClassExample Descriptors
Electronic Dipole moment, HOMO/LUMO energies, Electronegativity
Steric/Geometric Molecular Volume, Surface Area, Molar Refractivity
Topological Wiener Index, Kier & Hall Connectivity Indices
Physicochemical LogP (lipophilicity), Polar Surface Area (PSA)

Chemoinformatics and Database Mining for Pyrido[1,2-e]nih.govnih.govmdpi.comoxadiazine Analogs

The exploration of novel heterocyclic scaffolds like 2H,6H-Pyrido[1,2-e] nih.govnih.govmdpi.comoxadiazine is significantly accelerated by theoretical and computational approaches. Given the limited experimental data on this specific nucleus, chemoinformatics and database mining serve as essential first steps in predicting its physicochemical properties, potential biological activities, and identifying promising analogs for synthesis and future investigation. These in silico methods leverage vast chemical databases and sophisticated algorithms to analyze structural features and predict compound behavior, thereby streamlining the drug discovery process. youtube.com

Database Mining and Virtual Screening

The initial phase of discovering novel analogs often involves mining large chemical databases such as PubChem, ChEMBL, and ZINC. These repositories contain millions of compounds, each with associated data ranging from simple molecular identifiers to extensive bioactivity results. For a scaffold as specific as 2H,6H-Pyrido[1,2-e] nih.govnih.govmdpi.comoxadiazine, a substructure or similarity search is typically performed to identify commercially available or previously synthesized compounds with related structural motifs.

While direct hits for the complete 2H,6H-Pyrido[1,2-e] nih.govnih.govmdpi.comoxadiazine core may be rare, this process can yield a wealth of analogs, including various isomeric pyridoxadiazines and other fused oxadiazine systems. For instance, searches for related scaffolds might identify compounds like 4H,6H-pyrido[1,2-c] nih.govmdpi.comnih.govoxadiazine. uni.lu The data retrieved for such analogs, particularly their computed properties, provides a valuable foundation for building predictive models.

Once a collection of analogs is gathered, virtual screening techniques can be employed. This involves docking these molecules into the binding sites of known biological targets to predict their binding affinity and orientation. youtube.com Studies on other oxadiazole derivatives have successfully used this approach. For example, in the development of antitubercular agents, pyrazine-1,3,4-oxadiazole analogs were docked against the DprE1 enzyme, with the best-performing compound showing a strong binding affinity of -9.0 kcal/mol. nih.gov Similarly, new 1,3,4-oxadiazole (B1194373) derivatives were evaluated as cyclooxygenase (COX) inhibitors through molecular docking, which helped to describe their binding mode in the active site. mdpi.com This same methodology could be applied to hypothetical Pyrido[1,2-e] nih.govnih.govmdpi.comoxadiazine analogs to screen them against a panel of therapeutic targets.

In Silico ADMET Profiling

A critical aspect of chemoinformatic analysis is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline, reducing late-stage failures. Various computational models, such as Lipinski's Rule of Five, are used to assess "drug-likeness."

For instance, a data mining study of uramustine analogs demonstrated that all ten designed compounds showed zero violations of the Rule of Five, indicating favorable bioavailability characteristics. researchgate.net Similar analyses performed on novel oxazole (B20620) derivatives targeting PPARγ also confirmed that all designed ligands passed the Lipinski rule. jcchems.com For any newly proposed Pyrido[1,2-e] nih.govnih.govmdpi.comoxadiazine analog, these in silico tools would be used to predict key properties.

A summary of predicted properties for a representative related analog found in public databases is presented below.

Table 1: Predicted Physicochemical Properties of a Pyrido-oxadiazine Analog

Property Value Method
Molecular Formula C7H8N2O -
Molecular Weight 136.15 g/mol -
XlogP (predicted) 1.2 -
Hydrogen Bond Donors 0 Computed
Hydrogen Bond Acceptors 3 Computed
Rotatable Bonds 0 Computed

Data sourced from PubChem for the analog 4,6-dihydropyrido[1,2-c] nih.govmdpi.comnih.govoxadiazine. uni.lu

Quantitative Structure-Activity Relationship (QSAR)

Should initial screening yield a set of active Pyrido[1,2-e] nih.govnih.govmdpi.comoxadiazine analogs, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR modeling is a computational technique that correlates variations in the chemical structure of compounds with their biological activity. youtube.com

The process involves:

Data Set Generation: Assembling a series of analogs with experimentally determined biological activity (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each analog, such as electronic, steric, and hydrophobic properties.

Model Building: Using statistical methods to build a mathematical equation that relates the descriptors to the observed activity.

Validation: Rigorously testing the model's predictive power.

Studies on other heterocyclic systems provide a blueprint for this approach. For example, the analysis of pyrazine-1,3,4-oxadiazole analogs as antitubercular agents identified that halogen substitutions enhanced lipophilicity and target interactions, leading to higher potency. nih.gov This insight, derived from a combination of experimental data and computational analysis, is a key outcome of the QSAR process.

Pharmacophore Modeling and Scaffold Hopping

Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. Once a pharmacophore is defined for a series of active compounds, it can be used to search 3D databases for novel scaffolds that match the model, a technique known as scaffold hopping. This allows for the discovery of structurally diverse compounds that retain the desired biological activity.

The 1,3,4-oxadiazole ring, for example, is often used as a pharmacophore or a bioisostere for carboxylic acid groups to improve pharmacokinetic properties like blood-brain barrier permeability. mdpi.com If a series of active Pyrido[1,2-e] nih.govnih.govmdpi.comoxadiazine analogs were identified, a pharmacophore model could be built to guide the design of new, potentially more potent or patentable molecules with different core structures but identical functional group arrangements.

Mechanistic Investigations of 2h,6h Pyrido 1,2 E 1 2 3 Oxadiazine Reactivity

Kinetic Studies of Key Reactions Involving the Pyrido[1,2-e]oxadiazine Core

Kinetic studies, which measure the rates of chemical reactions, provide quantitative insights into reaction mechanisms. For the 2H,6H-Pyrido[1,2-e]oxadiazine core, key reactions would likely involve ring-opening, rearrangement, or cycloaddition reactions.

While no direct kinetic data for 2H,6H-Pyrido[1,2-e]oxadiazine is available, studies on related bicyclic oxadiazine systems suggest that their thermal and photochemical reactivity is a primary area of interest. For instance, the stability of the oxadiazine ring is highly dependent on its substituents and the fused ring system. Kinetic analysis would typically involve monitoring the disappearance of the reactant or the appearance of a product over time using spectroscopic methods like UV-Vis or NMR spectroscopy under controlled temperature conditions.

Table 1: Hypothetical Kinetic Parameters for Reactions of a Generic Pyrido-Oxadiazine System

This table is illustrative and based on typical values for related heterocyclic decompositions.

Reaction TypeRate Constant (k) at 298 K (s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)
Thermal Ring Opening1.5 x 10⁻⁵85 - 110~10¹³
Photochemical RearrangementDependent on quantum yield5 - 20Not applicable
[4+2] Cycloaddition3.2 x 10⁻³ M⁻¹s⁻¹50 - 70~10⁸ M⁻¹s⁻¹

Note: This data is hypothetical and serves as an example of parameters that would be determined in a kinetic study.

Identification of Intermediates and Transition States in 2H,6H-Pyrido[1,2-e]oxadiazine Transformations

The identification of transient species like intermediates and the characterization of transition states are fundamental to confirming a proposed reaction mechanism. For 2H,6H-Pyrido[1,2-e]oxadiazine, transformations could proceed through several potential intermediates depending on the reaction conditions.

For example, thermal or photochemical cleavage of the N-O bond within the oxadiazine ring is a plausible initial step. This could lead to the formation of a diradical or a zwitterionic intermediate. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), is a powerful tool for modeling these high-energy species and the transition states that lead to them. Experimental identification can be attempted through matrix isolation spectroscopy or laser flash photolysis, which can trap or detect short-lived species. Without specific studies on the title compound, these remain theoretical possibilities based on the reactivity of similar N-O containing heterocycles.

Solvent Effects and Catalysis in 2H,6H-Pyrido[1,2-e]oxadiazine Chemistry

The choice of solvent can dramatically influence reaction rates and even alter the course of a reaction. For transformations involving the 2H,6H-Pyrido[1,2-e]oxadiazine core, solvent polarity would be a key factor.

Polar Protic Solvents (e.g., methanol, water): These solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that involve charge separation.

Polar Aprotic Solvents (e.g., acetonitrile, DMF): These solvents can solvate cations effectively but are less capable of stabilizing anions, influencing the relative energies of intermediates.

Nonpolar Solvents (e.g., hexane, toluene): Reactions proceeding through nonpolar intermediates or concerted mechanisms are often favored in these environments.

Catalysis could also play a significant role. Lewis acids could coordinate to the oxygen or nitrogen atoms of the oxadiazine ring, activating the system towards nucleophilic attack or rearrangement. Similarly, Brønsted acids could protonate the ring, facilitating ring-opening. Conversely, bases could be used to deprotonate at specific positions, generating nucleophilic species for further functionalization. The specific catalytic effects would be highly dependent on the nature of the desired transformation.

Table 2: Expected Influence of Solvents on a Hypothetical Ring-Opening Reaction

SolventDielectric Constant (ε)Expected Relative RateRationale
Hexane1.9Very SlowPoor stabilization of any polar transition state.
Toluene2.4SlowMinimal stabilization of polar species.
Acetonitrile37.5Moderate to FastGood stabilization of cationic or zwitterionic intermediates.
Methanol32.7FastStrong stabilization of charged transition states via H-bonding.

Isotope Labeling Experiments for Mechanistic Elucidation

Isotope labeling is a definitive method for tracing the path of atoms during a chemical reaction. By replacing an atom with its heavier isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ¹⁸O for ¹⁶O), one can follow its journey from reactant to product, providing unambiguous evidence for bond-forming and bond-breaking events.

In the context of 2H,6H-Pyrido[1,2-e]oxadiazine chemistry, a key application would be to elucidate the mechanism of a rearrangement reaction. For example, if a substituent on the pyridine (B92270) ring were to migrate, labeling it with ¹³C would allow its final position to be determined by NMR or mass spectrometry. Similarly, to confirm which N-O bond cleaves during a ring-opening reaction, synthesizing the molecule with ¹⁸O in the oxadiazine ring would allow the fate of the oxygen atom to be tracked. The presence or absence of the ¹⁸O label in the final products would confirm or rule out specific mechanistic pathways. To date, no such isotope labeling studies have been published for this specific heterocyclic system.

Structure Reactivity/property Relationships Srr/spr of 2h,6h Pyrido 1,2 E 1 2 3 Oxadiazine Derivatives

Substituent Effects on Reactivity and Stability of the Pyrido[1,2-e]benchchem.commdpi.comnih.govoxadiazine System

Given the absence of experimental or theoretical data for the target compound, we can only hypothesize about the potential effects of substituents based on general principles of organic chemistry and knowledge from related heterocyclic systems. The introduction of electron-donating or electron-withdrawing groups at various positions on the pyridine (B92270) or oxadiazine rings would undoubtedly modulate the electron density distribution, influencing the molecule's susceptibility to electrophilic or nucleophilic attack. The stability of the oxadiazine ring, which contains a relatively weak N-O bond, would also be a critical factor to consider.

Modulating Electronic and Steric Properties through Derivatization

The electronic and steric properties of the 2H,6H-Pyrido[1,2-e] mdpi.comnih.govoxadiazine core could be fine-tuned through targeted derivatization. The introduction of bulky substituents would create steric hindrance around specific reactive sites, potentially leading to regioselective reactions. Conversely, the placement of various functional groups would alter the molecule's polarity, solubility, and intermolecular interaction capabilities.

A detailed analysis of how different substituents impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be essential for predicting the molecule's electronic behavior and its potential applications in areas such as organic electronics.

Rational Design Principles for 2H,6H-Pyrido[1,2-e]benchchem.commdpi.comnih.govoxadiazine Based Compounds

The establishment of rational design principles for any new chemical scaffold is contingent on a solid foundation of experimental and computational data. For the 2H,6H-Pyrido[1,2-e] mdpi.comnih.govoxadiazine system, this would involve:

Development of reliable synthetic routes to access the core structure and its derivatives.

Thorough spectroscopic and crystallographic characterization to understand the precise three-dimensional structure.

Systematic investigation of its reactivity towards a range of reagents and reaction conditions.

Computational modeling to complement experimental findings and provide insights into the electronic structure and reaction mechanisms.

Only after such foundational work is completed can researchers begin to formulate principles for the rational design of 2H,6H-Pyrido[1,2-e] mdpi.comnih.govoxadiazine-based compounds with specific, desired properties for applications in medicine, agriculture, or materials science. The current void in the scientific literature presents a clear opportunity for future research to explore this intriguing and uncharted heterocyclic system.

Future Research Directions and Challenges for 2h,6h Pyrido 1,2 E 1 2 3 Oxadiazine

Exploration of Novel Synthetic Routes to the Pyrido[1,2-e]rsc.orgnih.govbohrium.comoxadiazine Core

A primary and fundamental challenge is the development of efficient and versatile synthetic methods to construct the 2H,6H-Pyrido[1,2-e] rsc.orgnih.govbohrium.comoxadiazine nucleus. Currently, literature on the direct synthesis of this specific scaffold is sparse, necessitating the exploration of new synthetic strategies, likely adapted from the synthesis of related fused heterocycles. mdpi.comacs.org

Future research should focus on several promising strategies:

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step. For instance, the successful synthesis of a large library of related pyrido[2,1-b] rsc.orgbohrium.commdpi.comthiadiazines was achieved through an uncatalyzed Mannich-type reaction of thiolates, primary amines, and formaldehyde. nih.govresearchgate.net A similar approach, perhaps using multicomponent condensation of aminopyridines, formaldehyde, and other suitable synthons, could provide a direct entry to the desired pyrido-oxadiazine core.

Cycloaddition Reactions: [4+2] cycloaddition reactions are a cornerstone of heterocyclic synthesis. A convenient protocol for producing pyrido[3,2-e] rsc.orgnih.govoxazine (B8389632) scaffolds has been developed using a base-promoted [4+2] cycloaddition of α-chlorogenated oximes and 1,4-dihydropyridines. nih.gov Investigating analogous intramolecular or intermolecular cycloaddition strategies could prove to be a fruitful avenue for constructing the 1,2,5-oxadiazine ring onto a pre-existing pyridine (B92270) or dihydropyridine (B1217469) precursor.

Intramolecular Condensation/Cyclization: Stepwise synthesis involving the initial formation of a key intermediate followed by cyclization is a classic and reliable strategy. The synthesis of 1,2,4-oxadiazin-5(6H)-ones, for example, has been optimized through the condensation of amidoximes with alkyl 2-halocarboxylates. mdpi.com A potential route to the target scaffold could involve the synthesis of a suitably functionalized N-amino- or N-hydroxypyridinone intermediate, followed by an intramolecular cyclization to form the oxadiazine ring.

Development of Advanced Catalytic Systems for 2H,6H-Pyrido[1,2-e]rsc.orgnih.govbohrium.comoxadiazine Chemistry

To improve the efficiency, selectivity, and sustainability of synthetic routes, the development of advanced catalytic systems is paramount. Drawing inspiration from the synthesis of other fused nitrogen heterocycles, several catalytic approaches warrant investigation. unl.pt

Transition Metal Catalysis: Catalysts based on palladium, copper, and ruthenium are workhorses in modern organic synthesis. rsc.orgias.ac.in For example, copper-catalyzed intramolecular hydroamination has been used for the asymmetric synthesis of α-arylpyrrolidines and other benzo-fused nitrogen heterocycles. nih.gov Future efforts could explore the use of such catalysts for key C-N, C-O, or N-O bond-forming reactions in the assembly of the 2H,6H-Pyrido[1,2-e] rsc.orgnih.govbohrium.comoxadiazine ring system.

Organocatalysis: The use of small organic molecules as catalysts offers a green and often stereoselective alternative to metal-based systems. Chiral 4-(dimethylamino)pyridine (DMAP) analogs have been employed for the asymmetric synthesis of 1,3,4-oxadiazines. mdpi.com Furthermore, organic photoredox catalysis has enabled programmable syntheses of complex scaffolds like piperazines. nih.gov Exploring these modalities could lead to enantioselective and environmentally benign pathways to chiral pyrido-oxadiazine derivatives.

Deeper Understanding of Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms underlying the formation of the 2H,6H-Pyrido[1,2-e] rsc.orgnih.govbohrium.comoxadiazine core is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity. This represents a significant challenge that requires a combination of experimental and computational techniques.

A key research direction will be the elucidation of complete reaction pathways. For related multicomponent reactions forming pyrido[2,3-d]pyrimidines, theoretical studies have detailed the sequence of Knoevenagel condensation, Michael addition, and cyclization steps, identifying transition states and energy barriers. nih.gov Similar computational investigations, likely using Density Functional Theory (DFT), should be applied to proposed synthetic routes for the target compound. Such studies can predict the feasibility of a reaction, explain observed regioselectivity, and identify the rate-determining step. rsc.orgnih.gov

Experimentally, the detection and characterization of transient intermediates are vital. Techniques such as in-situ NMR spectroscopy and mass spectrometry can provide snapshots of the reaction as it progresses. Understanding the fundamental reactivity, such as how nitrogen-containing heterocyclic compounds interact with oxygen during oxidation processes, can provide foundational knowledge for developing robust synthetic methods. acs.org

Expanding the Chemical Space of 2H,6H-Pyrido[1,2-e]rsc.orgnih.govbohrium.comoxadiazine Derivatives

Once viable synthetic routes to the core scaffold are established, a major research effort will be the systematic expansion of its chemical space through derivatization. The goal is to create a diverse library of compounds for screening in various applications, from materials science to medicinal chemistry. nih.gov The synthesis of a 700-member library of pyrido[2,1-b] rsc.orgbohrium.commdpi.comthiadiazines demonstrates the power of this approach for rapidly exploring structure-activity relationships. nih.gov

Future work should focus on:

Systematic Substitution: Introducing a wide range of substituents at all accessible positions of the pyrido-oxadiazine core. This will allow for the fine-tuning of electronic, steric, and physicochemical properties.

Late-Stage Functionalization: Developing C-H activation and functionalization strategies to modify the core structure after it has been assembled. This is an efficient way to create analogs without having to re-synthesize the entire molecule from different starting materials.

Application of Modern Coupling Reactions: Employing robust and versatile reactions like the Suzuki-Miyaura and Sonogashira couplings, which have been used to great effect in modifying related scaffolds like pyrido[1,2-e]purines and pyrido[4,3-e] rsc.orgnih.govnih.govtriazino[3,2-c] rsc.orgnih.govnih.govthiadiazine 6,6-dioxides, to introduce aryl, heteroaryl, and alkynyl groups. mdpi.comresearchgate.net

Integration of Computational and Experimental Approaches in Pyrido[1,2-e]rsc.orgnih.govbohrium.comoxadiazine Research

A synergistic approach that tightly integrates computational modeling with experimental work will be essential for accelerating research into this novel heterocyclic system. nih.gov Computational chemistry can provide predictive insights that guide and rationalize laboratory experiments, saving significant time and resources.

Key areas for this integrated approach include:

Reaction Prediction and Catalyst Screening: Using computational methods to screen potential starting materials and catalysts for new synthetic routes before attempting them in the lab.

Mechanistic Elucidation: As mentioned previously, DFT calculations are invaluable for mapping out reaction energy profiles, identifying intermediates, and understanding the origins of selectivity. rsc.orgnih.gov

Property Prediction: Quantum chemical calculations can predict key molecular properties of new derivatives, such as their electronic structure, stability, and potential for interaction with biological targets. For example, molecular dynamics simulations have been used to understand the detailed interaction mechanisms between pyrido[3,4-d]pyrimidine (B3350098) inhibitors and their protein targets. mdpi.com

By employing a workflow where computational predictions inform experimental design, and experimental results are used to refine and validate computational models, the exploration of 2H,6H-Pyrido[1,2-e] rsc.orgnih.govbohrium.comoxadiazine chemistry can proceed much more efficiently.

Q & A

Q. What are the standard synthetic routes for preparing 1,2,5-oxadiazine derivatives like 2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine?

  • Methodological Answer : The synthesis typically begins with carbazole as a starting material. Key steps include: (i) Reaction of carbazole with chloroacetyl chloride in ethanol to form ethyl 1-(9H-carbazol-9-yl)-2-chloroethanone. (ii) Hydrazine hydrate treatment to yield hydrazide intermediates. (iii) Condensation with substituted benzaldehyde/acetophenone to generate hydrazones. (iv) Cyclization with acetic anhydride under reflux (100°C, 4 hours) to form 1,2,5-oxadiazine derivatives. Purity is confirmed via TLC, and structural validation employs FT-IR, 1^1H NMR, and 13^13C NMR .

Q. How is purity assessed during the synthesis of 1,2,5-oxadiazine derivatives?

  • Methodological Answer : Thin-layer chromatography (TLC) is the primary method for monitoring reaction progress and purity. Solvent systems like ethyl acetate/hexane (1:1) are used, with UV visualization or iodine staining. Physical data (melting points, yields) are recorded, and spectral consistency across IR and NMR ensures compound integrity .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=O at ~1650–1700 cm1^{-1}, N–H stretches in hydrazones).
  • 1^1H NMR : Resolves proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups in acetophenone-derived hydrazones).
  • 13^13C NMR : Confirms carbonyl carbons (~160–180 ppm) and heterocyclic ring connectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 1,2,5-oxadiazine derivatives?

  • Methodological Answer : Variables to optimize include:
  • Reagent stoichiometry : Excess acetic anhydride (1.5–2.0 eq) enhances cyclization efficiency.
  • Temperature : Reflux at 100°C ensures complete ring closure.
  • Solvent : Polar aprotic solvents (e.g., DMF) may accelerate hydrazone formation.
  • Catalysts : Acidic conditions (e.g., H2_2SO4_4) can accelerate cyclization but risk side reactions. Track intermediates via TLC and adjust time/temperature gradients .

Q. How should researchers address contradictions in spectral data for novel 1,2,5-oxadiazine derivatives?

  • Methodological Answer :
  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations).
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry.
  • Isotopic labeling : Use 15^15N-labeled hydrazines to trace nitrogen connectivity in NMR .

Q. What strategies are recommended for evaluating the antimicrobial activity of 1,2,5-oxadiazine derivatives?

  • Methodological Answer :
  • Assay design : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Control compounds : Include standard antibiotics (e.g., ciprofloxacin) for comparative activity.
  • Mechanistic studies : Evaluate DNA gyrase inhibition or membrane disruption via fluorescence assays .

Q. What toxicological considerations apply to 1,2,5-oxadiazine derivatives in preclinical studies?

  • Methodological Answer :
  • Acute toxicity : Conduct OECD 423 guidelines (oral administration in rodents, monitoring LD50_{50}).
  • Metabolic profiling : Use LC-MS to identify hepatotoxic metabolites.
  • Structural analogs : Reference indoxacarb (an oxadiazine insecticide) for neurotoxicity risks .

Q. How can researchers ensure regulatory compliance when studying non-FDA-approved oxadiazine derivatives?

  • Methodological Answer :
  • Ethical approval : Submit protocols to institutional review boards (IRBs) for in vivo studies.
  • Documentation : Maintain detailed records of synthesis, purity, and safety data (SDS).
  • Labeling : Clearly state "For research use only" and avoid therapeutic claims .

Q. What therapeutic pathways are plausible for 1,2,5-oxadiazine derivatives based on structural analogs?

  • Methodological Answer :
  • PDE1 inhibition : Screen for cAMP/cGMP modulation using enzymatic assays (e.g., colorimetric detection of phosphate release).
  • Neurological targets : Evaluate neuroprotection in in vitro models (e.g., SH-SY5Y cells under oxidative stress).
  • Patent analysis : Review PDE1 inhibitor patents (e.g., EP 3 217 381 B1) for scaffold inspiration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.